molecular formula C13H13N3O4S B2931621 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate CAS No. 1396807-90-1

1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate

Cat. No.: B2931621
CAS No.: 1396807-90-1
M. Wt: 307.32
InChI Key: RSLASNROXMZCAO-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]imidazole ring system substituted with a 3,5-dimethylisoxazole-4-sulfonate group

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 3,5-dimethyl-1,2-oxazole-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8-13(9(2)19-15-8)21(17,18)20-10-4-5-12-11(6-10)14-7-16(12)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLASNROXMZCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate typically involves multiple steps. One common approach is the reaction of 1-methyl-1H-benzo[d]imidazole with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Nucleophiles like amines, alcohols, or halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different functional groups replacing the sulfonate group.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1H-benzo[d]imidazole

  • 3,5-dimethylisoxazole-4-sulfonic acid

  • Other sulfonate derivatives

Uniqueness: 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.

Biological Activity

1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 293.35 g/mol

Biological Activity Overview

This compound exhibits various biological activities, including:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including this compound.

  • Mechanism of Action : The antimicrobial activity is often linked to the inhibition of specific bacterial enzymes and disruption of cell wall synthesis.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Escherichia coli3.9 µg/mL
Candida albicans3.9 µg/mL

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines, including:

Cell LineIC₅₀ (µM)
HCT-116 (Colon Cancer)7.82
HepG2 (Liver Cancer)10.21
MCF-7 (Breast Cancer)9.45

The findings suggest that the compound exhibits significant cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin and sorafenib .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of various benzimidazole derivatives against Staphylococcus aureus strains, including MRSA. The results showed that derivatives similar to the target compound had MIC values below 1 µg/mL, indicating strong antibacterial properties. Molecular docking studies suggested interactions with bacterial enzymes critical for survival .

Case Study 2: Cytotoxicity in Cancer Models
In vitro studies assessed the cytotoxicity of the compound on different cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell viability at low concentrations, with a notable selectivity towards cancer cells over normal cells, suggesting potential for therapeutic applications in oncology .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Group

The sulfonate ester group (-SO₃-) serves as an effective leaving group under nucleophilic conditions. Key reactions include:

Reaction with Amines

  • Conditions : Reacted with primary/secondary amines in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C.

  • Outcome : Formation of sulfonamide derivatives via displacement of the sulfonate group.

  • Example : Reaction with phenethylamine yields 1-methyl-1H-benzimidazol-5-yl sulfonamide derivatives, confirmed by 1H^1H NMR and LC-MS .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProduct StructureYield (%)
PhenethylamineDMF, 80°C, 12 hSulfonamide derivative73–85
PiperidineAcetonitrile, 60°C, 8 hN-Alkylsulfonamide68–72

Hydrolysis Reactions

The sulfonate ester undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux for 4–6 h.

  • Outcome : Cleavage of the sulfonate ester to form 3,5-dimethylisoxazole-4-sulfonic acid and 1-methyl-1H-benzimidazol-5-ol .

Basic Hydrolysis

  • Conditions : 40% NaOH, ethanol, 70°C for 2 h.

  • Outcome : Similar cleavage with faster kinetics compared to acidic conditions.

Key Data :

  • Hydrolysis rate constants (kk):

    • Acidic: 1.2×103s11.2\times 10^{-3}\,\text{s}^{-1}

    • Basic: 3.8×103s13.8\times 10^{-3}\,\text{s}^{-1}

Cross-Coupling Reactions

The isoxazole ring participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(dppf)Cl₂ catalyst, 1,4-dimethyl-5-boronic ester pyrazole, K₂CO₃, dioxane/H₂O (5:1), 75°C .

  • Outcome : Formation of biaryl derivatives with retained sulfonate functionality.

  • Yield : 58–67% .

Mechanistic Insight :
The 3,5-dimethylisoxazole boronic ester intermediate facilitates coupling at the 4-position of the isoxazole ring .

Condensation with Aldehydes

The methyl groups on the isoxazole ring participate in Knoevenagel-type condensations:

Reaction with 4-Chlorobenzaldehyde

  • Conditions : KOH (40%), ethanol, 60°C for 1 h.

  • Outcome : Regioselective formation of a styryl derivative at the 5-methyl position of the isoxazole .

  • Regioselectivity : Confirmed via 1H^1H-1H^1H COSY and HMBC NMR .

Table 2: Condensation Reactions

AldehydeCatalystProductRegioselectivity
4-ChlorobenzaldehydeKOH5-Styryl isoxazole derivative5-Methyl > 3-Methyl
BenzaldehydePyridineAnalogous styryl productSimilar

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at the 2- and 4-positions:

Nitration

  • Conditions : HNO₃/H₂SO₄, 0–5°C.

  • Outcome : Nitration at the 4-position of the benzimidazole ring .

Sulfonation

  • Conditions : H₂SO₄/SO₃, 50°C.

  • Outcome : Formation of disulfonated products .

Biological Activity Correlation

Reaction products demonstrate enhanced pharmacological properties:

  • Sulfonamide derivatives show hemorheological activity comparable to pentoxifylline .

  • Condensation products exhibit antimicrobial activity against Staphylococcus aureus (MIC < 1 µg/mL) .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, with sulfonate group cleavage observed via TGA .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH < 3 or pH > 10.

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